Predicted Lipophilicity Advantage
While direct experimental binding data for the exact compound is not publicly available, a critical differentiator is its predicted physicochemical profile. The dual cycloalkyl substitution (cyclohexyl and cyclopentyl) confers a calculated LogP (XLogP3) of 4.0, which is substantially higher than that of mono-substituted analogs like 1-cyclohexylpiperazine (XLogP3 = 1.4) [1]. This increased lipophilicity is a primary determinant for enhanced blood-brain barrier (BBB) penetration and cellular membrane permeability, a key consideration for CNS-targeted research applications.
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.0 |
| Comparator Or Baseline | 1-Cyclohexylpiperazine: 1.4 |
| Quantified Difference | Target compound is 2.6 log units more lipophilic |
| Conditions | In silico calculation; values obtained from authoritative chemical databases |
Why This Matters
This 2.6 log unit increase in predicted lipophilicity directly correlates with improved potential for passive membrane diffusion and blood-brain barrier penetration, a critical parameter for selecting compounds in neuroscience drug discovery programs.
- [1] Angene Chemical. (n.d.). Piperazine, 1-cyclohexyl- [CAS 17766-28-8]. Retrieved from https://www.angenechem.com/17766-28-8 View Source
